molecular formula C11H21ClO2 B194615 Isobutyl 5-chloro-2,2-dimethylvalerate CAS No. 109232-37-3

Isobutyl 5-chloro-2,2-dimethylvalerate

Cat. No. B194615
M. Wt: 220.73 g/mol
InChI Key: KPAZLWVDWUAYII-UHFFFAOYSA-N
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Description

Isobutyl 5-chloro-2,2-dimethylvalerate (IBCV) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a range of laboratory experiments, as well as in several biochemical and physiological studies.

Scientific Research Applications

Isobutyl 5-chloro-2,2-dimethylvalerate has been used in a variety of scientific research applications, including inorganic and organic chemistry, biochemistry, and pharmacology. It has been used as a reagent in several laboratory experiments, such as the synthesis of organic compounds and the analysis of biological samples. Additionally, it has been used in several biochemical and physiological studies, such as the study of enzyme kinetics and the study of the effects of drugs on the body.

Mechanism Of Action

Isobutyl 5-chloro-2,2-dimethylvalerate is an inhibitor of several enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses. It is also a reversible inhibitor of several other enzymes, including phospholipase A2, which is involved in the breakdown of cell membranes. Additionally, Isobutyl 5-chloro-2,2-dimethylvalerate is an inhibitor of several ion channels, including the sodium-potassium ATPase, which is involved in the regulation of intracellular ion levels.

Biochemical And Physiological Effects

Isobutyl 5-chloro-2,2-dimethylvalerate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, as well as several ion channels. Additionally, it has been shown to have an effect on the activity of several hormones, including cortisol, which is involved in the regulation of stress. It has also been shown to have an effect on the activity of several neurotransmitters, including dopamine, which is involved in reward and pleasure.

Advantages And Limitations For Lab Experiments

Isobutyl 5-chloro-2,2-dimethylvalerate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound that can be used in a variety of experiments. However, it also has several limitations. It is a relatively unstable compound and is prone to decomposition. Additionally, it is a toxic compound and should be handled with caution.

Future Directions

The potential future directions for Isobutyl 5-chloro-2,2-dimethylvalerate are numerous. It could be used in the development of new drugs or therapies for the treatment of various diseases and conditions. Additionally, it could be used in the development of new diagnostic tests or tools for the diagnosis of various diseases and conditions. Additionally, it could be used in the development of new methods for the analysis of biological samples. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

properties

IUPAC Name

2-methylpropyl 5-chloro-2,2-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO2/c1-9(2)8-14-10(13)11(3,4)6-5-7-12/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAZLWVDWUAYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C)(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552414
Record name 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl 5-chloro-2,2-dimethylvalerate

CAS RN

109232-37-3
Record name Pentanoic acid, 5-chloro-2,2-dimethyl-, 2-methylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109232-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isobutyl 5-chloro-2,2-dimethylpentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Li, H Jia, X He, W Shi, B Zhong - Journal of enzyme inhibition …, 2012 - Taylor & Francis
Novel phenoxyalkylcarboxylic acid derivatives based on the natural scaffolds, flavonoids, or resveratrol were designed, synthesized, and evaluated for hypolipidaemic activity. Among …
Number of citations: 9 www.tandfonline.com
W Li, X He, W Shi, H Jia, B Zhong - ChemMedChem, 2010 - Wiley Online Library
Three birds with one stone: Herein we report the discovery of pan-PPAR agonists 6 and 9, which are based on the resveratrol scaffold and which have balanced EC 50 values toward …

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